N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring and a 3,4-dimethoxyphenyl group attached to the oxalamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-17-8-7-15(11-18(17)29-2)24-20(27)19(26)23-10-9-16-12-30-21(25-16)13-3-5-14(22)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDNLOIWKTEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Oxalamide Moiety: The oxalamide moiety can be synthesized by reacting oxalyl chloride with the appropriate amine, in this case, 3,4-dimethoxyaniline.
Chemical Reactions Analysis
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxalamide moiety, potentially converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole moiety.
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring and a dimethoxyphenyl group, which are known for their diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.91 g/mol. The structural components include:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Chlorophenyl group : A phenyl ring substituted with a chlorine atom, enhancing the compound's biological activity.
- Dimethoxyphenyl group : A phenolic structure with two methoxy groups that may influence solubility and receptor binding.
The primary biological activity of this compound is attributed to its role as a selective ligand for the D4 dopamine receptor . The D4 receptor is part of the dopaminergic signaling pathway, which is crucial for various neurological functions. The interaction with this receptor may modulate neurotransmitter release and influence mood regulation, motor control, and reward mechanisms.
Key Mechanisms:
- Dopaminergic Modulation : By acting on the D4 receptor, the compound may enhance or inhibit dopaminergic signaling pathways, potentially affecting conditions such as schizophrenia or Parkinson's disease.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain pathogens, indicating potential applications in treating infections.
Pharmacokinetics
Research indicates that this compound is soluble in DMSO but insoluble in water. This solubility profile suggests that it may be suitable for formulations requiring non-aqueous solvents.
Biological Activity Studies
Several studies have investigated the biological activity of compounds structurally similar to this compound. Here are some findings:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Thiazole derivatives | Anticancer | 6.2 µM (HCT-116) | |
| Dimethoxy derivatives | Antimicrobial | Variable | |
| Related thiazole compounds | Antifungal | Higher than fluconazole |
Case Studies
- Anticancer Activity : In vitro studies have shown that thiazole derivatives can inhibit the growth of colon carcinoma cells (HCT-116), suggesting potential applications in cancer therapy. The IC50 value for effective compounds was reported at 6.2 µM.
- Antimicrobial Studies : Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
